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Compound of Interest

Compound Name: 2-(3-Nitrophenyl)ethanol

Cat. No.: B3023286 Get Quote

This guide provides an in-depth analysis of 2-(3-Nitrophenyl)ethanol, focusing on its

characterization by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed

for researchers and drug development professionals, this document moves beyond a simple

data presentation to explain the causal relationships between molecular structure and spectral

output. We will compare the insights gained from NMR with those from complementary

techniques like Mass Spectrometry and Infrared Spectroscopy, offering a holistic approach to

structural elucidation.

The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining

the precise structure of an organic molecule.[1] It operates by probing the magnetic properties

of atomic nuclei, primarily ¹H (proton) and ¹³C, within a strong external magnetic field.[2] The

resulting spectrum provides three key pieces of information:

Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electronegative atoms

or groups (like -NO₂ or -OH) "deshield" nearby nuclei, causing their signal to appear at a

higher chemical shift (further downfield).[3]

Signal Splitting (Multiplicity): Arises from the magnetic influence of neighboring nuclei,

revealing how different groups of protons are connected.

Integration: The area under a ¹H NMR signal is proportional to the number of protons it

represents.
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By interpreting these three elements, a complete carbon-hydrogen framework of a molecule

can be constructed.

Predicted NMR Analysis of 2-(3-Nitrophenyl)ethanol
To understand the spectrum, we must first examine the molecule's structure and identify its

unique nuclei.

Figure 1. Structure of 2-(3-Nitrophenyl)ethanol with proton (H) and carbon (C) atom labeling

for NMR assignment.

Predicted ¹H NMR Spectrum
The molecule's asymmetry means all protons are chemically distinct, though some aromatic

protons may have accidentally similar chemical shifts. We anticipate a total of seven signals:

three in the aliphatic region (including the hydroxyl proton) and four in the aromatic region.

Aliphatic Region (δ 1.5 - 4.0 ppm):

H-8 (-CH₂-OH): These two protons are adjacent to the electron-withdrawing hydroxyl

group. This deshielding effect places their signal in the δ 3.5–4.0 ppm range.[1] They are

coupled to the two H-7 protons and will therefore appear as a triplet.

H-7 (Ar-CH₂-): These two protons are adjacent to the aromatic ring and the H-8 methylene

group. Their signal is expected around δ 3.0 ppm. They are coupled to the two H-8

protons and will also appear as a triplet.

H-O (-OH): The hydroxyl proton signal is highly variable and depends on solvent,

concentration, and temperature.[4] It typically appears as a broad singlet anywhere from δ

1.5 to 5.0 ppm.[3] Its presence can be confirmed by adding a drop of D₂O to the NMR

tube, which causes the signal to disappear due to proton-deuterium exchange.

Aromatic Region (δ 7.4 - 8.2 ppm): The nitro group (-NO₂) is a powerful electron-withdrawing

group that strongly deshields ortho and para protons. The meta position is less affected.

H-2: This proton is ortho to the nitro group and will be the most downfield signal, appearing

as a sharp singlet or a finely split triplet around δ 8.1-8.2 ppm.
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H-4: This proton is also ortho to the nitro group and will be significantly downfield,

expected as a doublet of doublets or a simple doublet around δ 8.1 ppm.

H-6: This proton is para to the nitro group, also deshielded, and will likely appear as a

doublet of doublets or a simple doublet around δ 7.6 ppm.

H-5: This proton is meta to the nitro group and experiences the least deshielding. It will

appear as the most upfield of the aromatic signals, as a triplet around δ 7.5 ppm.

Predicted ¹³C NMR Spectrum
In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom produces a

single peak, and C-H splitting is not observed.[2] Due to the molecule's asymmetry, all eight

carbon atoms are unique and will generate eight distinct signals.

Aliphatic Carbons (δ 30 - 70 ppm):

C-8 (-CH₂-OH): The carbon directly attached to the electronegative oxygen atom is

significantly deshielded and is expected to appear in the δ 60–65 ppm range.[5]

C-7 (Ar-CH₂-): This benzylic carbon will be less deshielded than C-8 and is predicted to be

in the δ 38–42 ppm range.

Aromatic Carbons (δ 120 - 150 ppm):

C-3 (-C-NO₂): The carbon atom directly bonded to the nitro group is strongly deshielded

and will have the highest chemical shift in the aromatic region, around δ 148 ppm.

C-1 (Ipso-C): The carbon to which the ethyl group is attached (the ipso-carbon) is also a

quaternary carbon and is expected to be significantly downfield, around δ 140 ppm.

C-2, C-4, C-5, C-6: The remaining four aromatic carbons will appear in the typical aromatic

region of δ 120–135 ppm. Specific assignments can be complex, but generally, C-2 and C-

4 (ortho to the nitro group) will be further downfield than C-5 and C-6.
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The predicted spectral data provides a clear fingerprint for the identification of 2-(3-
Nitrophenyl)ethanol.

¹H NMR Data

(Predicted)

Assignment
Chemical Shift (δ,

ppm)
Multiplicity Integration

H-O ~1.5 - 5.0 Broad Singlet 1H

H-7 ~3.0 Triplet 2H

H-8 ~3.9 Triplet 2H

H-5 ~7.5 Triplet 1H

H-6 ~7.6 Doublet 1H

H-4 ~8.1 Doublet 1H

H-2 ~8.2 Singlet 1H

¹³C NMR Data

(Predicted)

Assignment
Chemical Shift (δ,

ppm)

C-7 ~39

C-8 ~63

C-2 ~122

C-4 ~123

C-6 ~129

C-5 ~135

C-1 ~141

C-3 ~148
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Comparison with Alternative Analytical Techniques
While NMR provides the structural backbone, other techniques offer complementary and

confirmatory data.

Mass Spectrometry (MS): This technique would confirm the molecular weight of the

compound (167.16 g/mol ).[6] Furthermore, the fragmentation pattern would likely show a

prominent peak corresponding to the loss of a water molecule (M-18) and cleavage at the

benzylic position, providing further structural evidence.

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups.[7]

The spectrum of 2-(3-Nitrophenyl)ethanol would be expected to show a characteristic

broad absorption band around 3300-3400 cm⁻¹ for the O-H stretch of the alcohol.

Additionally, two strong, sharp absorption bands around 1530 cm⁻¹ (asymmetric) and 1350

cm⁻¹ (symmetric) would confirm the presence of the nitro (-NO₂) group.

Together, these three techniques—NMR, MS, and IR—provide an unambiguous structural

confirmation of the molecule.

Standard Experimental Protocol for NMR Analysis
The following is a trustworthy, self-validating protocol for acquiring high-quality NMR spectra for

a small organic molecule like 2-(3-Nitrophenyl)ethanol.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

2-(3-Nitrophenyl)ethanol sample (~5-10 mg for ¹H, ~20-30 mg for ¹³C)

Deuterated solvent (e.g., Chloroform-d, CDCl₃) with 0.03% Tetramethylsilane (TMS)

NMR tube (5 mm, high precision)

Pipettes and vial

Methodology:
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Sample Preparation: a. Weigh the sample accurately and dissolve it in approximately 0.6-0.7

mL of the deuterated solvent in a small vial. b. Ensure the sample is fully dissolved. c.

Transfer the solution into the NMR tube using a pipette. The liquid height should be

approximately 4-5 cm. d. Cap the NMR tube securely.

Instrument Setup (on a 400 MHz or higher spectrometer): a. Insert the sample into the

spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).

This step is critical as it compensates for any magnetic field drift. c. Shim the magnetic field

to achieve maximum homogeneity. This is validated by observing a sharp, symmetrical

signal for the TMS reference.

¹H NMR Acquisition: a. Load standard proton acquisition parameters. b. Set the spectral

width to cover a range of approximately -2 to 12 ppm. c. Use a 30° or 45° pulse angle. d. Set

the relaxation delay (d1) to at least 1 second to ensure quantitative integration. e. Acquire a

sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: a. Load standard carbon acquisition parameters with proton broadband

decoupling. b. Set the spectral width to cover a range of approximately 0 to 220 ppm. c.

Acquire a larger number of scans (typically 128 to 1024 or more) due to the low natural

abundance of the ¹³C isotope.[2]

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID).

b. Phase the spectrum to ensure all peaks are in positive absorption mode. c. Apply baseline

correction to obtain a flat baseline. d. Calibrate the chemical shift axis by setting the TMS

peak to 0.00 ppm for both ¹H and ¹³C spectra. For CDCl₃, the residual solvent peak can also

be used as a secondary reference (7.26 ppm for ¹H, 77.16 ppm for ¹³C). e. Integrate the

signals in the ¹H spectrum.

Visualizing the Workflow
The logical flow from sample to final structure can be visualized as follows.
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Caption: Workflow for NMR-based structure elucidation.
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Conclusion
The structural analysis of 2-(3-Nitrophenyl)ethanol serves as an excellent case study in the

application of modern spectroscopic techniques. A predictive analysis based on fundamental

principles of NMR, supported by data from analogous structures, allows for a confident

characterization of the molecule. When integrated with data from mass spectrometry and

infrared spectroscopy, a complete and unambiguous structural assignment is achieved,

demonstrating a robust and reliable workflow for chemical analysis in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Alcohols | OpenOChem Learn [learn.openochem.org]

2. compoundchem.com [compoundchem.com]

3. web.pdx.edu [web.pdx.edu]

4. ucl.ac.uk [ucl.ac.uk]

5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

6. 3-Nitrophenylethyl alcohol | C8H9NO3 | CID 104058 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. spectrabase.com [spectrabase.com]

To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Analysis of
2-(3-Nitrophenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3023286#1h-nmr-and-13c-nmr-spectral-analysis-of-
2-3-nitrophenyl-ethanol]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b3023286?utm_src=pdf-body
https://www.benchchem.com/product/b3023286?utm_src=pdf-custom-synthesis
https://learn.openochem.org/learn/nmr-ir-uv-and-ms/hnmr/alcohols-nmr
https://www.compoundchem.com/wp-content/uploads/2015/04/Analytical-Chemistry-13-C-NMR-Chemical-Shifts.pdf
https://web.pdx.edu/~lutzr/NMR_chmshfts.pdf
https://www.ucl.ac.uk/mathematical-physical-sciences/sites/mathematical_physical_sciences/files/L2_3_web.pdf
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3-Nitrophenylethyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Nitrophenylethyl-alcohol
https://spectrabase.com/spectrum/LUhU6kKhy0s
https://www.benchchem.com/product/b3023286#1h-nmr-and-13c-nmr-spectral-analysis-of-2-3-nitrophenyl-ethanol
https://www.benchchem.com/product/b3023286#1h-nmr-and-13c-nmr-spectral-analysis-of-2-3-nitrophenyl-ethanol
https://www.benchchem.com/product/b3023286#1h-nmr-and-13c-nmr-spectral-analysis-of-2-3-nitrophenyl-ethanol
https://www.benchchem.com/product/b3023286#1h-nmr-and-13c-nmr-spectral-analysis-of-2-3-nitrophenyl-ethanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3023286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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